2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid
Description
2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid: is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-(2-chloro-5-methoxyphenyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-3-5-11(13(7-9)15(17)18)12-8-10(19-2)4-6-14(12)16/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRGLGGJVAUGEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC(=C2)OC)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691012 | |
| Record name | 2'-Chloro-5'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261999-80-7 | |
| Record name | 2'-Chloro-5'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-methoxybenzene and 5-methylbenzoic acid.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction.
Coupling Reaction: The key step in the synthesis is the coupling reaction between 2-chloro-5-methoxybenzene and 5-methylbenzoic acid, which is typically carried out under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group under specific conditions.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of 2-(2-Hydroxy-5-methoxyphenyl)-5-methylbenzoic acid.
Reduction: Formation of 2-(2-Methoxyphenyl)-5-methylbenzoic acid.
Substitution: Formation of 2-(2-Amino-5-methoxyphenyl)-5-methylbenzoic acid.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine:
Pharmaceutical Research: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- 2-Chloro-5-methoxybenzoic acid
- 2-Chloro-5-methylbenzoic acid
- 2-Methoxy-5-methylbenzoic acid
Comparison:
- Structural Differences: The presence of different substituents (chloro, methoxy, methyl) on the phenyl ring distinguishes these compounds from each other.
- Unique Properties: 2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid is unique due to the combination of chloro and methoxy groups, which imparts distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
